2,2,3-Trimethyl-5-(1-nitrosoethylidene)pyrrolidin-1-ol
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Overview
Description
2,2,3-Trimethyl-5-(1-nitrosoethylidene)pyrrolidin-1-ol is an organic compound with a complex structure that includes a pyrrolidine ring, multiple methyl groups, and a nitroso group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3-Trimethyl-5-(1-nitrosoethylidene)pyrrolidin-1-ol typically involves multi-step organic reactions. One common method includes the nitration of a suitable precursor followed by cyclization to form the pyrrolidine ring. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and cyclization processes, utilizing advanced chemical reactors and continuous flow systems to optimize efficiency and safety. The use of automated systems helps in maintaining consistent reaction conditions and minimizing human error.
Chemical Reactions Analysis
Types of Reactions
2,2,3-Trimethyl-5-(1-nitrosoethylidene)pyrrolidin-1-ol can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced forms.
Substitution: The methyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed
Scientific Research Applications
2,2,3-Trimethyl-5-(1-nitrosoethylidene)pyrrolidin-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,2,3-Trimethyl-5-(1-nitrosoethylidene)pyrrolidin-1-ol involves its interaction with specific molecular targets and pathways. The nitroso group can participate in redox reactions, affecting cellular processes and signaling pathways. The compound’s structure allows it to interact with enzymes and receptors, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,2,3-Trimethylpyrrolidine: Lacks the nitroso group, resulting in different chemical reactivity and biological activity.
5-Nitroso-2,2,3-trimethylpyrrolidine: Similar structure but with different substitution patterns, leading to variations in chemical properties.
Uniqueness
2,2,3-Trimethyl-5-(1-nitrosoethylidene)pyrrolidin-1-ol is unique due to the presence of both the nitroso group and the specific arrangement of methyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
61856-78-8 |
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Molecular Formula |
C9H16N2O2 |
Molecular Weight |
184.24 g/mol |
IUPAC Name |
1-hydroxy-2,2,3-trimethyl-5-(1-nitrosoethylidene)pyrrolidine |
InChI |
InChI=1S/C9H16N2O2/c1-6-5-8(7(2)10-12)11(13)9(6,3)4/h6,13H,5H2,1-4H3 |
InChI Key |
IBVRCHSCUKUKTA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=C(C)N=O)N(C1(C)C)O |
Origin of Product |
United States |
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